

# Everolimus cost-effectiveness analysis alternative therapies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

Get Quote

## Everolimus Cost-Effectiveness and Alternative Therapies

| Cancer Type / Context   | Therapeutic Comparison                                        | Key Efficacy Findings (PFS/OS)                                                                 | Cost-Effectiveness Conclusion                                                                                              |
|-------------------------|---------------------------------------------------------------|------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| mRCC (2nd-line) [1] [2] | Everolimus vs. Sorafenib (post-Sunitinib)                     | Improved OS vs. sorafenib (indirect comparison) [1].                                           | <b>Cost-effective</b> vs. sorafenib from a US payer perspective (ICER: <b>\$89,160/QALY</b> ) [1] [2].                     |
| mRCC (1st-line) [3] [4] | Everolimus vs. Sunitinib (sequential therapy)                 | Inferior 1st-line PFS (7.9 vs. 10.7 mos); inferior OS in sequence (22.4 vs. 32.0 mos) [3] [4]. | Standard of care (Sunitinib 1st-line) is more effective; cost-effectiveness of Everolimus not favored in 1st-line [3] [4]. |
| mRCC (2nd-line) [5]     | Lenvatinib + Everolimus vs. Cabozantinib (post-immunotherapy) | Improved PFS with combo (15.7 vs. 10.2 mos) [5].                                               | Cost-effectiveness not yet evaluated; improved efficacy may influence future value assessments [5].                        |

| Cancer Type / Context              | Therapeutic Comparison                                                           | Key Efficacy Findings (PFS/OS)                                                                     | Cost-Effectiveness Conclusion                                                       |
|------------------------------------|----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Breast Cancer (ER+, HER2-) [6] [7] | Giredestrant + Everolimus vs. Std. Endocrine Therapy + Everolimus (post-CDK4/6i) | Improved PFS with combo (8.77 vs. 5.49 mos in ITT; 9.99 vs. 5.45 mos in <i>ESR1</i> -mut) [6] [7]. | Cost-effectiveness not yet evaluated; potential for a new standard of care [6] [7]. |

## Experimental Protocols and Methodologies

For researchers, understanding the experimental designs behind this data is crucial. Here are summaries of key methodologies:

- **RECORD-3 Trial (mRCC, 1st-line) [3]:**
  - **Objective:** To assess if first-line **Everolimus** was non-inferior to first-line Sunitinib in terms of PFS.
  - **Design:** A Phase II, multicenter, open-label, crossover study. Patients were randomized to first-line **Everolimus** followed by Sunitinib at progression, or the reverse sequence.
  - **Endpoints:** Primary endpoint was PFS. Secondary endpoints included combined PFS for the sequence, OS, and safety.
- **evERA Breast Cancer Trial [6] [7]:**
  - **Objective:** To evaluate the efficacy of Giredestrant (a SERD) in combination with **Everolimus**.
  - **Design:** A Phase III, randomized, open-label study. Patients were randomized to Giredestrant + **Everolimus** or a standard endocrine therapy + **Everolimus**.
  - **Endpoints:** Co-primary endpoints were investigator-assessed PFS in the intention-to-treat (ITT) population and in patients with *ESR1* mutations.
- **Cost-Effectiveness Analysis (mRCC, 2nd-line) [1] [2]:**
  - **Model:** A Markov model was developed to simulate a cohort of sunitinib-refractory mRCC patients.
  - **Health States:** Stable disease without AEs, stable disease with AEs, progressed disease, and death.

- **Data Inputs:** Transition probabilities were estimated from the RECORD-1 trial (for **Everolimus**) and a single-arm Phase II study (for Sorafenib). Costs were based on wholesale acquisition cost and healthcare resource use.
- **Analysis:** The model estimated cost per incremental life-year (LYG) and quality-adjusted life-year (QALY) gained.

## Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of action of **Everolimus** and the logical flow of the RECORD-3 trial design, which is fundamental to understanding its clinical application.



[Click to download full resolution via product page](#)

## Research Implications and Future Directions

The data indicates that the value proposition of **Everolimus** is evolving:

- **In mRCC**, its role is well-established as a cost-effective **second-line** option after VEGF-targeted therapy, but it is less effective than Sunitinib in the first-line setting [3] [1] [4]. New evidence for the **Lenvatinib + Everolimus** combination post-immunotherapy shows significant promise, which may redefine its use but requires further health economic analysis [5].
- **In Breast Cancer**, the most compelling recent data is for **combination therapy**. The evERA trial suggests that pairing **Everolimus** with a next-generation SERD like Giredestrant could become a new standard in the post-CDK4/6 inhibitor setting, effectively overcoming endocrine resistance [6] [7].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Economic evaluation of everolimus versus sorafenib for the ... [pubmed.ncbi.nlm.nih.gov]
2. Economic Evaluation of Everolimus versus Sorafenib for ... [sciencedirect.com]
3. Phase II Randomized Trial Comparing Sequential First ... [pmc.ncbi.nlm.nih.gov]
4. Sunitinib vs Everolimus in First-Line Treatment of ... [targetedonc.com]
5. ESMO 2025: Dual targeted therapy shows promise in ... [mdanderson.org]
6. ESMO 2025: Giredestrant-everolimus improves ... [oncology-central.com]
7. Genentech: Press Releases | Friday, Oct 17, 2025 [gene.com]

To cite this document: Smolecule. [Everolimus cost-effectiveness analysis alternative therapies].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b567814#everolimus-cost-effectiveness-analysis-alternative-therapies>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)